REACTION_CXSMILES
|
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([CH:28]=[O:29])[CH:27]=1)=[O:22]>O.CC(C)=O>[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([C:28]([OH:3])=[O:29])[CH:27]=1)=[O:22] |f:0.1.2|
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
CrO3
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(C=C(C1)C=O)S(=O)(=O)C
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for additional 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the orange color was removed by the addition of isopropyl alcohol
|
Type
|
EXTRACTION
|
Details
|
After dilution with water (20 mL) the solution was extracted with CHCl3 (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once by water
|
Type
|
EXTRACTION
|
Details
|
extracted to aqueous NaHCO3 solution (60 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried on the oil pump for the next step without further purification (600 mg, 80%)
|
Type
|
CUSTOM
|
Details
|
LC/Method A/2.38 min.
|
Duration
|
2.38 min
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1N(C=C(C1)C(=O)O)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |